molecular formula C16H30O10 B606181 Bis-PEG6-acid CAS No. 119189-70-7

Bis-PEG6-acid

Cat. No.: B606181
CAS No.: 119189-70-7
M. Wt: 382.41
InChI Key: YFBGEYNLLRKUTP-UHFFFAOYSA-N
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Description

Bis-PEG6-acid is a polyethylene glycol (PEG) derivative containing two terminal carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acids can react with primary amine groups in the presence of activators to form stable amide bonds .

Mechanism of Action

Target of Action

Bis-PEG6-acid is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The this compound linker connects the E3 ligase ligand and the target protein ligand in a PROTAC molecule . The terminal carboxylic acids of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This allows the PROTAC to bind to both the E3 ligase and the target protein simultaneously, bringing them into close proximity. The E3 ligase then ubiquitinates the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The primary biochemical pathway affected by this compound, through its role in PROTACs, is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By directing specific proteins for degradation, PROTACs can modulate the levels of these proteins and thereby influence the biochemical pathways in which they are involved.

Pharmacokinetics

The hydrophilic peg spacer in this compound increases solubility in aqueous media , which could potentially enhance its bioavailability. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on the specific PROTAC in which this compound is used.

Result of Action

The result of this compound’s action, as part of a PROTAC, is the degradation of the target protein . This can lead to a decrease in the activity of the biochemical pathways in which the target protein is involved. The specific molecular and cellular effects would depend on the identity of the target protein.

Action Environment

The action of this compound, as part of a PROTAC, could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the amide bond formed by this compound . Additionally, factors such as temperature and the presence of other molecules could influence the efficiency of the ubiquitin-proteasome system . .

Biochemical Analysis

Biochemical Properties

Bis-PEG6-acid plays a significant role in biochemical reactions. It is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The ability of this compound to form stable amide bonds with primary amine groups makes it an ideal linker for this purpose .

Cellular Effects

The use of this compound in the formation of PROTACs has implications for cellular function. PROTACs can target specific proteins within a cell for degradation, influencing cell signaling pathways, gene expression, and cellular metabolism . Excessive PEGylation can lead to a strong inhibition of cellular uptake and less efficient binding with protein targets, reducing the potential of the delivery system .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to form stable amide bonds with primary amine groups . This property is utilized in the formation of PROTACs, where this compound serves as a linker between the E3 ubiquitin ligase ligand and the ligand for the target protein .

Metabolic Pathways

As a PEG derivative, it is likely involved in reactions with primary amine groups

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its hydrophilic properties, which increase its solubility in aqueous media

Subcellular Localization

Its role in the formation of PROTACs suggests that it may be found wherever these compounds exert their effects within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-PEG6-acid is synthesized by reacting polyethylene glycol with succinic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps like crystallization and filtration to ensure the final product meets industrial standards .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O10/c17-15(18)1-3-21-5-7-23-9-11-25-13-14-26-12-10-24-8-6-22-4-2-16(19)20/h1-14H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBGEYNLLRKUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-{2-[2-(2-{2-[2-(2-tert-Butoxycarbonyl-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-propionic acid tert-butyl ester (6 g, 18.6 mmol) in anisole (20 ml) was cooled in an ice bath and trifluoroacetic acid (65 g) was added. After 3 hrs at RT volatiles were removed under reduced pressure and the residue was partitioned between ethyl acetate (50 ml) and 5% sodium bicarbonate solution. The aqueous layer was acidified with 1 N HCl, saturated with NaCl and then extracted with ethyl acetate (3×50 ml). Combined organic layers were washed with brine and dried over sodium sulfate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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